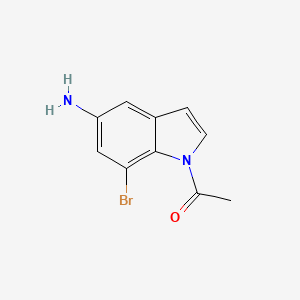

1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone

描述

Strategic Importance of the Indole (B1671886) Scaffold in Contemporary Organic Synthesis

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in chemical science. organic-chemistry.orgnih.gov Its prevalence is notable across a wide spectrum of natural products, including alkaloids, hormones like melatonin, and the essential amino acid tryptophan. rsc.orgnih.gov This natural abundance has inspired chemists to explore indole derivatives for a multitude of applications, from pharmaceuticals to functional materials. acs.org

In medicinal chemistry, the indole nucleus is a key pharmacophore found in drugs with diverse therapeutic activities, including anti-inflammatory, anticancer, and antiviral agents. nih.govresearchgate.net The ability of the indole ring system to mimic protein structures and participate in various biological interactions makes it a valuable starting point for drug discovery. nih.gov Consequently, the development of efficient and innovative synthetic methods to access functionalized indoles is a major focus of contemporary research. organic-chemistry.org Synthetic chemists continually seek new strategies, such as C-H functionalization, cross-coupling reactions, and multicomponent reactions, to build libraries of substituted indoles for screening and development. nih.govnih.govresearchgate.net

Influence of Halogen and Amine Substitutions on Indole Core Reactivity and Synthetic Design

The chemical behavior of the indole core can be significantly altered by the introduction of substituents. Halogen atoms, such as bromine, and amine groups are particularly influential due to their distinct electronic effects.

Bromine Substitution: A bromine atom on the benzene portion of the indole ring primarily exerts a strong -I (negative inductive) effect, withdrawing electron density through the sigma bond network. It also has a +M (positive mesomeric) effect due to its lone pairs, but the inductive effect is generally dominant for halogens. The presence of a bromine atom, as in the 7-position of the target compound, deactivates the ring towards electrophilic substitution. However, it also provides a reactive handle for a variety of powerful synthetic transformations, most notably metal-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.gov This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds at a specific position.

Amine Substitution: An amino (-NH2) group is a powerful activating group. It exerts a strong +M (positive mesomeric) effect by donating its lone pair of electrons into the aromatic system, significantly increasing the electron density of the ring. This makes the indole core more susceptible to electrophilic attack. The directing influence of the amino group can be harnessed in synthetic design to control the regioselectivity of subsequent reactions.

In a molecule like 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone, these two substituents have opposing electronic effects, creating a unique reactivity profile that synthetic chemists can exploit for further molecular elaboration.

N-Acetylation as a Key Functionalization Strategy in Indole Chemistry

While the indole ring is rich in electrons, particularly at the C3 position, the nitrogen atom (N1) is also a key reactive site. nih.gov N-acetylation, the introduction of an acetyl group (-COCH3) onto the indole nitrogen, is a fundamental and widely used functionalization strategy. nih.govrsc.org

This transformation serves several critical purposes:

Protection: The N-H bond of indole is slightly acidic and can interfere with certain reactions, such as those involving strong bases or organometallics. The acetyl group acts as a protecting group, masking the N-H proton and preventing unwanted side reactions.

Modulation of Reactivity: The acetyl group is electron-withdrawing, which significantly decreases the nucleophilicity of the indole nitrogen and reduces the electron density of the entire ring system. researchgate.net This deactivation can alter the regioselectivity of subsequent reactions, for instance, by disfavoring electrophilic attack at the pyrrole ring.

Directing Group: In some advanced synthetic methods, the N-acyl group can act as a directing group, guiding metal catalysts to functionalize adjacent C-H bonds, such as at the C2 or C7 positions, which are typically less reactive. acs.org

Chemoselective N-acylation can be challenging because acylation often occurs preferentially at the more nucleophilic C3 position. nih.govrsc.org Therefore, various methods have been developed to achieve selective N-acylation using specific reagents and catalysts. nih.govrsc.org

Contextualizing this compound within Highly Substituted Indole Research

The compound this compound is a prime example of a "highly substituted indole," a class of molecules that is of great interest in modern synthetic chemistry. acs.orgnih.govnih.gov It incorporates the three key features discussed previously: an electron-donating amino group, an electron-withdrawing but synthetically versatile bromine atom, and an N-acetyl group that protects the nitrogen and modulates reactivity.

This specific arrangement of functional groups makes this compound a valuable chemical building block. bldpharm.com Its structure is pre-functionalized at three distinct positions (N1, C5, and C7), offering multiple avenues for subsequent chemical modification.

Potential Synthetic Utility:

The combination of these features in a single, well-defined molecule allows for a divergent synthetic approach, where a variety of complex indole derivatives can be generated from a common intermediate. This is a powerful strategy in the construction of chemical libraries for drug discovery and materials science. nih.gov

Data Tables

Table 1: Properties of Key Functional Groups on the Indole Scaffold

| Functional Group | Position | Primary Electronic Effect | Influence on Ring Reactivity | Common Synthetic Application |

| Amine (-NH2) | C5 | +M (Donating) | Activating | Diazotization, Acylation, Alkylation |

| Bromo (-Br) | C7 | -I (Withdrawing) | Deactivating | Metal-catalyzed cross-coupling |

| Acetyl (-COCH3) | N1 | -M (Withdrawing) | Deactivating / Protecting | Protection, Directing group |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(5-amino-7-bromoindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRCNLUSUGCVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC(=CC(=C21)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646829 | |

| Record name | 1-(5-Amino-7-bromo-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-32-7 | |

| Record name | 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000343-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Amino-7-bromo-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1 5 Amino 7 Bromo 1h Indol 1 Yl Ethanone

Transformations Involving the N-Acetyl Moiety.

Hydrolysis and Deacylation Reactions

The N-acetyl group on the indole (B1671886) nitrogen of 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone serves as a protecting group, which can be removed to yield the free amine, 5-amino-7-bromo-1H-indole. This deacylation is a critical step in synthetic pathways where the indole nitrogen needs to participate in subsequent reactions or when the final product requires a free N-H group. The hydrolysis of N-acetylindoles is typically achieved under basic or acidic conditions.

Basic hydrolysis, often carried out with reagents like sodium hydroxide (B78521) or potassium carbonate in a protic solvent such as methanol (B129727) or ethanol, involves the nucleophilic attack of a hydroxide ion on the acetyl carbonyl carbon. This is a standard procedure for amide hydrolysis.

Acid-catalyzed hydrolysis can also be employed, though it may require harsher conditions. Given the presence of an acid-sensitive amino group and the potential for polymerization of the electron-rich indole ring under strong acid conditions, basic hydrolysis is often the preferred method for deacetylation of such substituted indoles. The presence of the electron-donating amino group at C5 and the electron-withdrawing bromine at C7 can modulate the electron density of the indole ring system, but the fundamental mechanism of N-deacylation remains a standard nucleophilic acyl substitution.

Table 1: General Conditions for N-Deacylation of N-Acetylindoles

| Reagent(s) | Solvent(s) | General Conditions |

|---|---|---|

| Sodium Hydroxide (NaOH) | Methanol/Water | Reflux |

| Potassium Carbonate (K₂CO₃) | Methanol | Room Temperature or Reflux |

Rearrangement Reactions (e.g., N- to C-migration)

N-acylindoles can undergo rearrangement reactions where the acyl group migrates from the nitrogen atom to a carbon atom of the indole ring, most commonly the C3 or C2 position. This N- to C-acyl migration is a type of intramolecular Friedel-Crafts acylation. The reaction is typically promoted by Lewis acids or photolytic conditions.

For this compound, a Lewis acid-catalyzed rearrangement would likely lead to the migration of the acetyl group to the C2 or C3 position. The regioselectivity of this migration would be influenced by the electronic effects of the existing substituents. The N-acetyl group reduces the nucleophilicity of the indole nitrogen, and upon complexation with a Lewis acid, the acetyl group becomes a more potent electrophile poised for intramolecular attack by the electron-rich indole ring. youtube.com

Another relevant transformation is the Beckmann rearrangement, which can occur on derivatives of the subject compound. For instance, the oxime formed from a related 7-acetylindole derivative has been shown to undergo a Beckmann rearrangement in the presence of trifluoroacetic acid to yield the corresponding 7-acetamidoindole. researchgate.net This indicates that the acetyl group on the indole ring can be converted into an oxime and subsequently rearranged to an amide, providing a pathway to different functionalized indole structures. Acyl group migration is a recognized phenomenon in carbohydrate chemistry, where acetyl groups can migrate between hydroxyl groups, sometimes across glycosidic bonds, highlighting the general potential for such intramolecular transfers under appropriate conditions. nih.govnih.gov

Electrophilic and Nucleophilic Reactions of the Indole Ring System

Preferred Sites of Electrophilic Substitution in Substituted Indoles

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The site of substitution is dictated by the inherent reactivity of the indole nucleus and the directing effects of any existing substituents. For an unsubstituted indole, the C3 position is the most nucleophilic and therefore the preferred site for electrophilic attack. researchgate.netquimicaorganica.org This is because the resulting cationic intermediate (σ-complex) can be stabilized by the nitrogen lone pair without disrupting the aromaticity of the benzene (B151609) ring.

If the C3 position is already substituted, electrophilic attack typically occurs at the C2 position. researchgate.net In the case of this compound, the C3 position is unsubstituted and would be the primary site for electrophilic attack, such as halogenation or nitration. nih.gov However, the powerful directing effects of the substituents on the benzene ring can also lead to substitution on that ring.

Influence of Amino, Bromo, and Acetyl Substituents on Ring Reactivity

The reactivity of the indole ring in this compound is a composite of the electronic effects of its three substituents.

N-Acetyl Group: This is a strong electron-withdrawing group. It deactivates the pyrrole (B145914) ring by reducing the electron-donating ability of the nitrogen atom's lone pair into the ring system. youtube.com This deactivation makes the pyrrole moiety (C2 and C3) less reactive towards electrophiles compared to an N-unsubstituted indole.

5-Amino Group: The amino group is a powerful activating group and is ortho-, para-directing. wikipedia.org It strongly donates electron density to the benzene ring through resonance, increasing the nucleophilicity at the C4 and C6 positions. The C5-amino group makes the carbocyclic ring significantly more reactive towards electrophiles.

7-Bromo Group: The bromine atom is a deactivating group due to its inductive electron withdrawal. However, like other halogens, it is an ortho-, para-director due to resonance effects, where its lone pairs can be donated to the ring. In this molecule, it would direct incoming electrophiles to the C6 position (ortho).

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect | Impact on Ring Reactivity |

|---|---|---|---|---|

| Acetyl | N1 | Electron-withdrawing | - | Deactivates the pyrrole ring |

| Amino | C5 | Strongly electron-donating | Ortho, Para (to C4, C6) | Strongly activates the benzene ring |

Functional Group Compatibility and Selectivity in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single step. arkat-usa.org The utility of this compound in MCRs depends on the compatibility and relative reactivity of its functional groups under the reaction conditions.

Indole Nucleus: Indoles are common components in MCRs, often acting as the nucleophile via the C3 position in reactions like the Mannich, Petasis, and aza-Friedel–Crafts reactions. acs.orgrsc.org The deactivation of the C3 position by the N-acetyl group in the title compound might hinder its participation in standard indole-based MCRs.

Amino Group: The C5-amino group is a potent nucleophile and could compete with the indole C3 position in MCRs. For example, in a Mannich-type reaction, the amino group could react with the in-situ generated iminium ion. This competing reactivity would need to be managed, possibly through protection of the amino group if C3 reactivity is desired.

Bromo Group: The C7-bromo substituent is generally stable under the conditions of many MCRs. Its presence is a significant advantage for post-MCR modifications. The bromine atom can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents at the C7 position, thus expanding molecular diversity.

N-Acetyl Group: While it serves as a protecting group, the N-acetyl moiety can be labile under either strongly acidic or basic conditions that are sometimes employed in MCRs. Its stability would need to be considered when designing a synthetic sequence.

Advanced Analytical and Spectroscopic Characterization of Substituted Indole Ethanones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR).

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the indole (B1671886) ring, the amino group, and the acetyl group. The chemical shifts (δ) of the aromatic protons on the indole core would be influenced by the electron-donating amino group and the electron-withdrawing bromo and acetyl groups. The protons on the five-membered ring (at positions 2 and 3) would likely appear as doublets, with their coupling constant providing information about their cis/trans relationship. The protons of the amino group might appear as a broad singlet, and the methyl protons of the ethanone (B97240) group would likely be a sharp singlet in the upfield region of the spectrum.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-2 | 7.0 - 7.5 | d | J = 3.0 - 4.0 |

| H-3 | 6.4 - 6.8 | d | J = 3.0 - 4.0 |

| H-4 | 7.2 - 7.6 | d | J = 1.5 - 2.5 |

| H-6 | 6.8 - 7.2 | d | J = 1.5 - 2.5 |

| -NH₂ | 3.5 - 5.0 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the indole ring would be affected by the substituents. The carbon attached to the bromine atom (C-7) would appear in the region typical for halogenated aromatic carbons. The carbon attached to the amino group (C-5) would be shielded and appear at a lower chemical shift compared to the other aromatic carbons. The carbonyl carbon of the ethanone group would be significantly deshielded and appear at a much higher chemical shift.

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-2 | 125 - 135 |

| C-3 | 100 - 110 |

| C-3a | 128 - 138 |

| C-4 | 115 - 125 |

| C-5 | 140 - 150 |

| C-6 | 110 - 120 |

| C-7 | 105 - 115 |

| C-7a | 130 - 140 |

| C=O | 165 - 175 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC).

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the indole ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment is key for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the placement of the substituents on the indole ring. For instance, a correlation between the methyl protons of the acetyl group and the C-1 of the indole would confirm the N-acetylation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₉BrN₂O), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Electrospray Ionization Mass Spectrometry (ESI-MS).

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compound. ESI-MS would typically show the protonated molecule [M+H]⁺ as the base peak. Further fragmentation of this parent ion in the mass spectrometer (MS/MS) would yield a characteristic fragmentation pattern. The fragmentation could involve the loss of the acetyl group, the amino group, or cleavage of the indole ring, providing further confirmation of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. In the case of this compound, the IR spectrum provides critical information about its key structural features.

The presence of the N-acetyl group is a defining characteristic of this molecule. In the IR spectrum of N-acetylated indoles, the carbonyl (C=O) stretching vibration is a prominent and diagnostic absorption band. Typically, this band appears in the region of 1700-1660 cm⁻¹. For 1-acetylindole (B1583761) derivatives, this peak is often observed around 1700 cm⁻¹, indicating the presence of the ketone functional group attached to the indole nitrogen.

The amino group (-NH₂) at the C5 position of the indole ring gives rise to characteristic N-H stretching vibrations. These are typically observed as one or two sharp bands in the region of 3500-3300 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching modes of the primary amine. Furthermore, N-H bending vibrations can be expected in the 1650-1580 cm⁻¹ region.

The aromatic C-H stretching vibrations of the indole ring are expected to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring will produce a series of bands in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration is typically found in the lower frequency region of the IR spectrum, usually between 600 and 500 cm⁻¹, although its identification can sometimes be challenging due to overlap with other absorptions in the fingerprint region.

A representative table of expected IR absorption bands for this compound, based on data for similarly substituted indoles, is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amino) | 3500 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=O Stretch (Amide) | 1700 - 1660 |

| N-H Bend (Amino) | 1650 - 1580 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1300 - 1200 |

| C-Br Stretch | 600 - 500 |

This table is generated based on typical infrared absorption frequencies for the specified functional groups in related organic compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

For a molecule like this compound, a single-crystal X-ray diffraction study would provide precise information on the planarity of the indole ring system and the orientation of the acetyl, amino, and bromo substituents. The crystal packing would reveal any intermolecular hydrogen bonding involving the amino group and the carbonyl oxygen, as well as potential π-π stacking interactions between the indole rings of adjacent molecules. bldpharm.com

While specific crystallographic data for this compound is not publicly available, studies on similarly substituted bromoindole derivatives provide insights into the expected structural features. bohrium.comresearchgate.net For instance, related compounds often crystallize in common space groups such as P-1 (triclinic) or P2₁/c (monoclinic). mdpi.comnih.gov The C-Br bond length is anticipated to be in the range of 1.85-1.95 Å. The planarity of the indole ring is a key feature, and the substituents will have specific torsion angles relative to this plane.

A hypothetical table of crystallographic data for this compound is presented below, based on published data for analogous structures.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 980 |

| Z | 4 |

This table presents hypothetical crystallographic data based on values reported for similarly substituted indole derivatives in scientific literature. bohrium.comresearchgate.netmdpi.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For a substituted indole ethanone like this compound, various chromatographic techniques are employed to assess its purity and analyze reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be the most common approach for purity assessment.

In a typical reversed-phase setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For a substituted indole like the target compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape, would be suitable. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions.

A representative HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table outlines a typical set of HPLC conditions for the analysis of substituted indole derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While the direct analysis of some indole derivatives by GC can be challenging due to their polarity and potential for thermal degradation, derivatization can often overcome these limitations. However, for a relatively volatile compound like an acetylated indole, direct GC-MS analysis may be feasible.

In GC-MS, the compound is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately equal intensity for the ⁷⁹Br and ⁸¹Br isotopes). Key fragmentation pathways would likely involve the loss of the acetyl group (a peak at M-43) and other characteristic fissions of the indole ring. scirp.org

A summary of expected GC-MS parameters and key mass fragments is provided below.

| Parameter | Condition/Value |

| Column | Capillary (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI, 70 eV) |

| Expected M⁺ | m/z 268/270 (due to Br isotopes) |

| Key Fragments | m/z 225/227 (M-COCH₃)⁺, m/z 146 (loss of Br and COCH₃) |

This table presents expected GC-MS parameters and fragmentation patterns for the target compound based on general principles of mass spectrometry for halogenated and acetylated indoles. scirp.orgnih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. nih.gov For this compound, TLC would be an invaluable tool during its synthesis and purification.

A TLC analysis involves spotting a solution of the compound onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the compound to the stationary phase. The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Due to the presence of the polar amino group and the moderately polar acetyl group, a mobile phase of intermediate polarity would be required to achieve an optimal Rf value (typically between 0.3 and 0.7). A mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) would be a good starting point. Visualization of the spots on the TLC plate can be achieved under UV light (due to the UV-active indole ring) or by using staining reagents. researchgate.netnih.gov

A selection of potential TLC solvent systems for the analysis of this compound is given in the table below.

| Solvent System (v/v) | Polarity |

| Hexane:Ethyl Acetate (1:1) | Intermediate |

| Toluene:Acetone (7:3) | Intermediate |

| Dichloromethane:Methanol (9.5:0.5) | Intermediate to Polar |

This table provides examples of solvent systems that could be suitable for the TLC analysis of the target compound, based on systems used for other indole derivatives. rochester.edusigmaaldrich.com

Computational Chemistry and Theoretical Investigations of 1 5 Amino 7 Bromo 1h Indol 1 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its chemical properties and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules, including complex indole (B1671886) derivatives. chemrxiv.orgniscpr.res.in DFT methods are employed to calculate various electronic properties that provide a detailed picture of the molecule's behavior. For 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone, DFT calculations can elucidate the influence of the amino, bromo, and acetyl substituents on the indole ring.

DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org For this compound, the MEP would likely show negative potential around the oxygen atom of the acetyl group and the nitrogen of the amino group, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, marking them as hydrogen bond donors. These maps are instrumental in predicting sites for intermolecular interactions. rsc.org

Table 1: Representative Calculated Electronic Properties for Substituted Indoles using DFT

| Property | Indole Derivative Example | Calculated Value | Reference |

| HOMO-LUMO Gap | 5-Nitroindole | 4.5 eV | rsc.org |

| Dipole Moment | 5-Cyanoindole | 5.2 D | researchgate.net |

| Oxidation Potential | 5-Methoxyindole | 0.75 V | rsc.org |

This table presents example data for analogous compounds to illustrate the types of properties calculated via DFT.

Beyond DFT, other quantum mechanical methods are employed to study indole derivatives. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. wustl.edu These methods can provide highly accurate geometric and electronic data, though they are computationally more demanding than DFT. For a molecule like this compound, ab initio calculations could be used to precisely determine bond lengths and angles, providing a benchmark for comparison with experimental data if it were available. researchgate.netmolssi.org

Semiempirical methods, such as AM1 and PM3, offer a computationally less expensive alternative by incorporating some empirical parameters into the calculations. uni-muenchen.dewikipedia.org These methods are particularly useful for larger molecules and for preliminary conformational searches. youtube.com While generally less accurate than DFT or ab initio methods, they can provide good qualitative insights and are often used as a starting point for more rigorous calculations. rsc.orguni-muenchen.de For this compound, semiempirical methods could be used to rapidly explore its potential energy surface and identify low-energy conformers.

Conformational Analysis and Molecular Mechanics Studies

The three-dimensional shape of a molecule is crucial for its biological activity and physical properties. Conformational analysis of this compound involves identifying its most stable spatial arrangements. The key flexible bond in this molecule is the N-C bond of the N-acetyl group. Rotation around this bond gives rise to different conformers.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. It relies on force fields, which are sets of parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions. nih.gov Force fields like GAFF (Generalized Amber Force Field) and CGenFF (CHARMM General Force Field) are commonly used for small organic molecules. nih.gov For halogenated compounds like the one , specialized force field parameters may be necessary to accurately model the properties of the bromine atom, including its potential to form halogen bonds. nih.govunipi.it

Conformational searches using molecular mechanics can efficiently explore the potential energy landscape to identify low-energy conformers of this compound. The results of such a search would indicate the preferred orientation of the acetyl group relative to the indole ring. The planarity and orientation of this group can significantly impact the molecule's ability to interact with biological targets.

Reactivity Prediction and Reaction Mechanism Elucidation

Computational methods are instrumental in predicting the reactivity of a molecule and in elucidating the mechanisms of chemical reactions. nih.govacs.org For this compound, these methods can predict the most likely sites for electrophilic or nucleophilic attack.

As mentioned, the MEP provides a qualitative prediction of reactive sites. rsc.org A more quantitative approach involves the analysis of Frontier Molecular Orbitals (HOMO and LUMO). The distribution of the HOMO indicates the regions most susceptible to electrophilic attack, while the LUMO distribution points to sites prone to nucleophilic attack. For this indole derivative, the amino group is expected to increase the electron density of the indole ring, making it more susceptible to electrophilic substitution. Conversely, the acetyl group withdraws electron density, potentially activating the indole ring for certain types of reactions.

Computational studies can also be used to model reaction pathways and determine the activation energies of transition states. nih.gov For example, if this molecule were to undergo further substitution, computational methods could predict the regioselectivity of the reaction by comparing the energies of the possible intermediates and transition states. nih.govmit.edu Studies on the synthesis of substituted indoles have shown that computational elucidation of reaction mechanisms can explain observed product distributions and guide the development of new synthetic routes. nih.gov

Molecular Modeling for Intermolecular Interactions and Binding Studies

Understanding how a molecule interacts with its environment, particularly with biological macromolecules like proteins, is a central goal of medicinal chemistry. Molecular modeling, and specifically molecular docking, is a powerful tool for this purpose. ajchem-a.com

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein. d-nb.infofrontiersin.org These simulations use scoring functions to estimate the binding affinity, typically reported as a binding energy in kcal/mol. ajchem-a.comresearchgate.net For this compound, docking studies could be performed against various protein targets to explore its potential biological activities.

The docking results would reveal the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds (e.g., involving the amino group and the acetyl oxygen), halogen bonds (a specific non-covalent interaction involving the bromine atom), hydrophobic interactions, and pi-stacking interactions with aromatic residues in the protein's active site. d-nb.infonih.gov Numerous studies on bromoindole derivatives have demonstrated their potential as inhibitors of various enzymes, with molecular docking providing key insights into their mechanism of action. d-nb.info

Table 2: Representative Molecular Docking Results for Bromo-Indole Derivatives with Protein Targets

| Indole Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 5-Bromoindole-2-carboxylic acid hydrazone | VEGFR Tyrosine Kinase | -8.76 | Asp1046, Leu889, Val848 | d-nb.info |

| 5-Bromo-3-(phenylimino)indolin-2-one | Human Lanosterol 14α-demethylase | -7.45 | Not specified | |

| Indole-based oxadiazole | Factor H binding protein | -7.3 | Not specified | nih.gov |

This table provides examples of binding energies and interacting residues for analogous compounds to illustrate the outputs of molecular docking studies.

In Silico Screening Methodologies for Chemical Space Exploration

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those with a high probability of having a desired biological activity. ajchem-a.comacs.org this compound can serve as a starting point or a fragment for such screening efforts.

There are two main approaches to virtual screening: ligand-based and structure-based.

Ligand-based virtual screening is used when the structure of the biological target is unknown. It involves searching for molecules in a database that are similar to a known active compound (in this case, one could hypothetically start with this compound if it showed activity). Similarity can be based on 2D fingerprints or 3D shape and pharmacophore models. acs.org

Structure-based virtual screening requires a 3D structure of the target protein. Large compound libraries are docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity. researchgate.net This is a widely used approach in drug discovery.

The indole scaffold is a common motif in many biologically active compounds, making it an attractive starting point for the design of virtual libraries. nih.gov By using this compound as a template, a virtual library could be created by systematically varying the substituents at different positions on the indole ring. This library could then be screened in silico against various targets to explore the vast chemical space around this core structure and identify new potential drug candidates. acs.org

Advanced Synthetic Applications and Future Research Perspectives

Role as Key Intermediates in the Synthesis of Architecturally Complex Organic Compounds

The strategic placement of amino and bromo substituents on the N-acetylated indole (B1671886) core of 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone makes it a versatile intermediate for constructing architecturally complex organic compounds. The bromine atom at the C7 position is particularly amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, serving as a synthetic handle for further molecular elaboration.

For instance, the bromo-indole moiety is a common precursor in the synthesis of various bioactive natural products and designed molecules. A pertinent example is the synthesis of bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors, where 6-bromoindole (B116670) is a key starting material. In these syntheses, the bromine atom is either retained in the final structure or replaced via transition metal-catalyzed cross-coupling reactions to introduce new functionalities. nih.govgoogle.com Similarly, the synthesis of certain kinase inhibitors and other biologically active compounds often relies on the functionalization of bromo-indoles. epo.orggoogle.com

The amino group at the C5 position offers another site for derivatization, such as through acylation, alkylation, or diazotization followed by subsequent transformations. This dual functionality allows for sequential or orthogonal chemical modifications, enabling the construction of intricate molecular architectures. For example, in the synthesis of certain bioactive compounds, an amino group on the indole ring can be used to attach peptide chains or other pharmacologically relevant moieties. rsc.org

Although direct examples of the use of This compound in the total synthesis of complex natural products are not readily found in the literature, its potential is evident. The combination of a nucleophilic amino group and a handle for cross-coupling reactions makes it a prime candidate for the synthesis of novel heterocyclic systems and poly-functionalized indole alkaloids. mdpi.comnih.gov

Development of Catalytic Systems for Highly Efficient Indole Functionalization

The development of efficient catalytic systems is paramount for the selective functionalization of indole rings. For a molecule like This compound , with multiple reactive sites, catalysis offers the precision needed to modify one position selectively over others.

Transition Metal Catalysis for Indole Derivatization

Transition metal catalysis is a powerful tool for the derivatization of halo-indoles. The bromine atom at the C7 position of This compound is an ideal site for various palladium-, copper-, and nickel-catalyzed cross-coupling reactions.

Table 1: Potential Transition Metal-Catalyzed Reactions for this compound

| Reaction Type | Potential Reagent/Catalyst System | Expected Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 7-Aryl-1-(5-amino-1H-indol-1-yl)ethanone |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 7-Alkynyl-1-(5-amino-1H-indol-1-yl)ethanone |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand (e.g., BINAP) | 7-Amino-substituted indole derivative |

| Heck Coupling | Alkene, Pd catalyst, base | 7-Alkenyl-1-(5-amino-1H-indol-1-yl)ethanone |

The Suzuki-Miyaura coupling, for instance, is widely used for the arylation of bromo-indoles, providing access to a diverse range of biaryl structures that are common in pharmaceuticals. rsc.orggoogle.com Similarly, the Sonogashira coupling allows for the introduction of alkyne functionalities, which are versatile handles for further transformations such as click chemistry or the synthesis of extended π-systems. rsc.org The Buchwald-Hartwig amination offers a route to C-N bond formation, enabling the synthesis of di-indolylamines or the introduction of various nitrogen-containing substituents.

Future research could focus on developing highly active and selective catalysts that can operate under mild conditions and tolerate the amino and N-acetyl groups present in the molecule.

Organocatalysis in Indole Synthesis and Modification

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis and modification of indole derivatives, often providing complementary reactivity to metal-based catalysts. While direct applications on This compound are not documented, the principles of organocatalysis can be extended to this molecule.

For example, the amino group at the C5 position could potentially direct or participate in certain organocatalytic transformations. Chiral phosphoric acids or proline-derived catalysts could be explored for enantioselective reactions at the indole core or at substituents attached to it. epo.orgrsc.org

Future research could investigate the use of organocatalysts to achieve enantioselective functionalization of the indole ring or the amino group of This compound . This could lead to the synthesis of chiral indole derivatives with potential applications in asymmetric synthesis and medicinal chemistry.

Biocatalysis for Selective Transformations

Biocatalysis offers unparalleled selectivity in chemical transformations, often under mild and environmentally benign conditions. Enzymes such as lipases, oxidoreductases, and transferases could potentially be employed for the selective modification of This compound .

For instance, a lipase (B570770) could be used for the enantioselective acylation or deacylation of a racemic derivative of the title compound. Oxidoreductases could potentially be engineered to perform selective hydroxylations on the indole ring. While specific biocatalytic transformations on This compound have not been reported, the broader field of biocatalysis presents exciting opportunities for the chemo- and stereoselective synthesis of its derivatives. researchgate.net

Future research in this area could involve screening existing enzyme libraries or using directed evolution to develop novel biocatalysts tailored for the selective functionalization of this specific indole derivative.

Integration of Sustainable Chemistry Principles in Indole Derivative Synthesis (e.g., Green Chemistry, Microwave-Assisted Synthesis, Solvent-Free Conditions)

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to reduce environmental impact and improve efficiency. For a molecule like This compound , these principles can be applied to both its synthesis and subsequent derivatization.

Microwave-assisted synthesis has been shown to significantly accelerate many reactions involving indole derivatives, including cross-coupling reactions of bromo-indoles. google.com The use of microwave irradiation can lead to shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. rsc.org

The development of synthetic routes that utilize greener solvents, such as water or ethanol, or even solvent-free conditions, is another important aspect of sustainable chemistry. google.comresearchgate.netacs.org One-pot multicomponent reactions are also gaining traction as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation. acs.org

Table 2: Green Chemistry Approaches for the Synthesis and Derivatization of this compound

| Green Chemistry Principle | Potential Application |

| Microwave-Assisted Synthesis | Acceleration of cross-coupling reactions at the C7-bromo position. |

| Use of Green Solvents | Performing reactions in water, ethanol, or other biodegradable solvents. |

| Solvent-Free Conditions | Solid-state reactions or reactions under neat conditions. |

| One-Pot Reactions | Sequential functionalization of the C5-amino and C7-bromo positions without intermediate isolation. |

| Catalysis | Use of reusable catalysts to minimize waste. google.com |

Future research will likely focus on developing fully sustainable synthetic pathways to This compound and its derivatives, incorporating multiple green chemistry principles.

Exploration of Novel Reaction Pathways for Indole Core Derivatization

Beyond established methods, the exploration of novel reaction pathways for the derivatization of the indole core of This compound is a promising area for future research. The unique electronic properties conferred by the amino and bromo substituents could enable new types of transformations.

C-H activation is a rapidly developing field that allows for the direct functionalization of otherwise unreactive C-H bonds. While the C2 and C3 positions of the indole ring are generally the most reactive, recent advances have enabled the selective functionalization of other positions, including C7. The development of new catalytic systems for the direct C-H functionalization of the indole core of This compound could provide more atom-economical and efficient routes to novel derivatives.

Furthermore, the interplay between the amino group at C5 and the bromo group at C7 could be exploited in novel cyclization reactions to construct fused heterocyclic systems. Photoredox catalysis and electrochemistry are also emerging as powerful tools in organic synthesis and could be applied to unlock new reaction pathways for this molecule.

Future investigations in this area could lead to the discovery of unprecedented transformations and the synthesis of novel molecular scaffolds with interesting biological or material properties.

Future Trajectories in Substituted Indole Chemistry Research

The field of substituted indole chemistry is in a constant state of evolution, driven by the enduring importance of the indole scaffold in medicinal chemistry and materials science. The unique chemical properties of polysubstituted indoles, such as this compound, position them as valuable starting materials and key intermediates in the development of novel molecules with tailored functionalities. Future research in this area is poised to expand upon several key frontiers, including the development of more sophisticated synthetic methodologies, the exploration of new therapeutic applications, and the adoption of greener and more sustainable chemical practices.

A significant thrust in future research will be the continued development of advanced synthetic methods for the precise and efficient functionalization of the indole nucleus. While classical methods for indole synthesis remain relevant, emerging techniques are set to redefine the landscape of what is synthetically achievable.

One of the most promising areas is the late-stage C-H functionalization of the indole core. This approach allows for the direct introduction of functional groups onto the indole ring without the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes. For a molecule like this compound, the presence of the bromo group at the C7 position already provides a handle for traditional cross-coupling reactions. However, future research will likely focus on the direct, selective functionalization of the other C-H bonds on the benzene (B151609) portion of the indole ring, a feat that remains a significant challenge. nih.gov The development of novel catalyst systems, including those based on palladium, copper, and other transition metals, will be instrumental in achieving site-selectivity in these transformations. researchgate.net

Furthermore, the integration of photoredox catalysis and electrochemistry into indole synthesis is expected to open up new avenues for reactivity. These methods can facilitate reactions under mild conditions and enable transformations that are difficult to achieve through traditional thermal methods. The application of photocatalysis to the functionalization of substituted indoles could lead to the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the chemical space accessible from precursors like this compound.

The pursuit of more environmentally benign synthetic methods will also be a major driver of future research. This includes the expanded use of biocatalysis, where enzymes are employed to perform specific chemical transformations with high selectivity and under mild, aqueous conditions. nih.gov The amino group of this compound could be a substrate for enzymatic modification, leading to the chiral derivatization of the molecule. Additionally, the principles of green chemistry are increasingly being applied to traditional synthetic routes, with a focus on reducing solvent waste and using less hazardous reagents.

Continuous flow chemistry is another technology that is set to revolutionize the synthesis of substituted indoles. mdpi.comnih.gov Flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. vapourtec.comuc.ptnih.gov The synthesis of complex indole derivatives, potentially starting from intermediates like this compound, could be streamlined and made more efficient through the adoption of flow chemistry. mdpi.com

In the realm of medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. Future research will undoubtedly continue to leverage this property in the quest for new and improved therapeutic agents.

Substituted indoles are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. drugbank.comacs.orgnih.govnih.gov The functional groups on this compound, namely the amino and bromo substituents, provide ideal anchor points for the elaboration of more complex structures designed to bind to the ATP-binding site of specific kinases. The bromo group can be readily transformed into a variety of other functional groups via cross-coupling reactions, allowing for the systematic exploration of the chemical space around the indole core to optimize potency and selectivity.

The development of novel anticancer agents will remain a major focus, with researchers designing indole derivatives that can overcome drug resistance and offer improved safety profiles. nih.gov Beyond cancer, substituted indoles will continue to be explored for their potential as antimicrobial, anti-inflammatory, and antiviral agents. The unique electronic and steric properties conferred by the substituents on the indole ring can be fine-tuned to achieve desired biological activities.

The following table provides a summary of the potential future research directions for substituted indoles, with a focus on the opportunities presented by the chemical functionalities of this compound.

| Research Area | Focus | Potential Application of this compound |

| Advanced Synthetic Methodologies | Development of novel, efficient, and selective synthetic methods. | Utilization in site-selective C-H functionalization, photocatalysis, and electrocatalysis to create diverse libraries of indole derivatives. |

| Green Chemistry | Implementation of sustainable and environmentally friendly synthetic protocols. | Application in biocatalytic transformations and flow chemistry to reduce waste and improve safety. |

| Medicinal Chemistry | Design and synthesis of novel therapeutic agents. | A key building block for the synthesis of kinase inhibitors, anticancer drugs, and antimicrobial agents. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone, and how can reaction conditions be tailored to improve yield?

- Methodology : Multi-step synthesis often involves bromination and acetylation of indole precursors. For example, bromination at the 7-position of indole derivatives can be achieved using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C). Subsequent acetylation with acetyl chloride in the presence of a base (e.g., triethylamine) introduces the ethanone group. Optimization requires monitoring via TLC and adjusting stoichiometry of brominating agents to avoid over-substitution .

- Key Considerations : Solvent polarity and temperature control are critical to prevent side reactions (e.g., dehalogenation or polymerization). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

- NMR Analysis :

- ¹H NMR : Expect signals for the indole NH (δ ~10–12 ppm, broad), aromatic protons (δ 6.5–8.0 ppm), and the acetyl group (δ ~2.5 ppm, singlet). The 7-bromo substituent deshields adjacent protons, causing distinct splitting patterns .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~190–210 ppm, while brominated carbons resonate at δ ~110–130 ppm.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard Mitigation : While specific GHS data are limited for this compound, analogs (e.g., brominated indoles) suggest avoiding inhalation/contact. Use fume hoods, nitrile gloves, and lab coats. Store at 2–8°C in airtight, light-resistant containers .

- Emergency Measures : For skin contact, rinse with copious water (≥15 min) and seek medical attention if irritation persists. Use dry chemical extinguishers for fires involving organic solvents .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX, WinGX) resolve ambiguities in the molecular geometry of this compound?

- Structural Refinement : Use SHELXL for small-molecule refinement. High-resolution X-ray data (≤1.0 Å) enable precise localization of bromine and acetyl groups. For twinned crystals, employ TWIN/BASF commands in SHELX to model disorder .

- Challenges : Heavy atoms (Br) may cause absorption errors; apply multi-scan corrections (SADABS) during data integration .

Q. What strategies address contradictions in observed vs. predicted reactivity (e.g., unexpected substitution patterns)?

- Mechanistic Analysis : If bromination at the 7-position deviates (e.g., 5-bromo byproducts), evaluate directing effects of the amino group. Computational tools (DFT calculations) can map electron density to predict electrophilic attack sites.

- Experimental Validation : Use competition experiments with regioisomeric substrates to isolate kinetic vs. thermodynamic products .

Q. How can annulation reactions expand the utility of this compound in heterocyclic chemistry?

- Application : The indole scaffold participates in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, coupling with boronic acids at the 5-amino position can generate fused polycyclic systems .

- Optimization : Screen ligands (e.g., XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance coupling efficiency. Monitor via LC-MS for intermediate trapping .

Q. What are the challenges in interpreting mass spectrometry (HRMS) data for halogenated indole derivatives?

- Isotopic Patterns : Bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) produces doublet peaks in MS. For accurate mass determination, use high-resolution instruments (Q-TOF) and subtract background noise from matrix effects .

- Fragmentation Pathways : The acetyl group may undergo McLafferty rearrangement, yielding characteristic fragments (e.g., m/z 43 for CH₃CO⁺). Compare with simulated spectra (e.g., MassFrontier) .

Data Interpretation and Reproducibility

Q. How can researchers resolve discrepancies between theoretical and experimental LogP values?

- Analytical Methods : Experimental LogP can be determined via shake-flask (octanol/water) or HPLC (C18 column, isocratic elution). Theoretical values (e.g., via ChemDraw) often underestimate polarity due to hydrogen bonding from the amino group. Adjust calculations using fragment-based methods (e.g., XLogP3) .

Q. What best practices ensure reproducibility in multi-step syntheses of this compound?

- Documentation : Report exact equivalents, solvent batches, and purification gradients. For air/moisture-sensitive steps (e.g., acetylation), specify glovebox vs. Schlenk line conditions .

- Quality Control : Validate intermediates via melting point, NMR, and HRMS. Archive samples for cross-lab comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。